21-Chlorodanazol

Progesterone Receptor Binding Steroid Receptor Pharmacology Competitive Radioligand Displacement

21-Chlorodanazol is a synthetic steroidal derivative belonging to the isoxazole-fused pregnane class, specifically designed as a structural analog of danazol. Its defining feature is the substitution of the ethynyl group at the C-21 position with a chloroethynyl moiety (C≡C–Cl), yielding a molecular formula of C22H26ClNO2 and a molecular weight of 371.9 g/mol.

Molecular Formula C22H26ClNO2
Molecular Weight 371.9 g/mol
CAS No. 121565-23-9
Cat. No. B039166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Chlorodanazol
CAS121565-23-9
Synonyms21-chlorodanazol
Molecular FormulaC22H26ClNO2
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5
InChIInChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
InChIKeyHJKQEKJFOUTKGJ-WNHSNXHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Chlorodanazol (CAS 121565-23-9): A C-21 Chloroethynyl Danazol Analog for Targeted Reproductive Pharmacology Research


21-Chlorodanazol is a synthetic steroidal derivative belonging to the isoxazole-fused pregnane class, specifically designed as a structural analog of danazol. Its defining feature is the substitution of the ethynyl group at the C-21 position with a chloroethynyl moiety (C≡C–Cl), yielding a molecular formula of C22H26ClNO2 and a molecular weight of 371.9 g/mol [1]. This modification was introduced to explore altered receptor binding profiles and biological activity in the context of reproductive pharmacology, particularly as an early pregnancy termination agent [2].

Limitations of In-Class Substitution: Why 21-Chlorodanazol's Pharmacological Profile Cannot Be Assumed from Danazol or Its Contemporaneous Analogs


21-Chlorodanazol was synthesized alongside its △6-dehydro analog (21-chloro-6-dehydrodanazol) within a deliberate structure–activity relationship (SAR) investigation to probe the pharmacological consequences of C-21 halogenation [1]. The core substitution from ethynyl (–C≡CH) to chloroethynyl (–C≡CCl) introduces distinct electronic and steric perturbations at the progesterone receptor (PR) binding interface, which vitiates any assumption of functional equivalence with danazol. The primary data demonstrate that 21-chlorodanazol is less active than danazol in competitive PR binding assays yet displays a divergent in vivo profile as it shows significant early pregnancy termination activity in rats [1]. Consequently, generic substitution by danazol or other in-class agents such as trilostane or gestrinone is pharmacologically unsound, because the C-21 chloroethynyl modification decouples PR binding affinity from pregnancy termination efficacy in a manner not predictable from the behavior of the parent steroid scaffold alone [1].

21-Chlorodanazol (CAS 121565-23-9): Head-to-Head Quantitative Differentiation Evidence Against Danazol and Its △6-Analog


Progesterone Receptor Binding Affinity Divergence: 21-Chlorodanazol vs. Parent Danazol

In competitive progesterone receptor (PR) binding assays, 21-chlorodanazol demonstrated binding ability that was qualitatively reported as less active than that of the parent compound danazol [1]. While the primary publication did not report absolute IC50 or Ki values for either compound, the directional result—21-chlorodanazol < danazol for PR binding—constitutes a clear pharmacological differentiation arising from the C-21 chloroethynyl substitution. By comparison, danazol shows approximately 8.41 ± 1.65% cross-reaction for the progesterone receptor when progesterone is used as the competitor, and 1.95 ± 0.41% when the synthetic progestin R5020 is used [2]. The reduced PR binding of 21-chlorodanazol relative to danazol suggests the chloroethynyl group sterically or electronically disfavors interaction with the PR ligand-binding domain [1].

Progesterone Receptor Binding Steroid Receptor Pharmacology Competitive Radioligand Displacement

In Vivo Early Pregnancy Termination Activity: 21-Chlorodanazol Demonstrates Significant Efficacy in Sprague-Dawley Rats

21-Chlorodanazol (compound IVa) exhibited significant activity for early pregnancy termination in Sprague-Dawley rats, as reported in the 1988 synthesis and characterization study [1]. The original publication describes this as 'significant activity' without reporting precise dose–response data, termination rates, or ED50 values. Notably, 21-chlorodanazol achieves this in vivo endpoint despite demonstrating reduced PR binding relative to danazol [1], establishing a qualitative differentiation where in vivo efficacy is not directly proportional to in vitro PR binding affinity. This contrasts with danazol, which at doses up to 250 mg/kg/day administered orally to pregnant rats from gestation day 6 through 15 did not produce embryotoxicity or teratogenicity, nor did it alter litter size, viability, or offspring weight relative to controls [2]; danazol also suppressed luteal function with serum progesterone reduction of 50–70% at 50 mg/kg thrice daily [3].

Early Pregnancy Termination Anti-fertility Agents Rodent Reproductive Pharmacology

Parallel Comparator: 21-Chloro-6-Dehydrodanazol (△6-Analog) Defines the Contribution of the C6–C7 Double Bond

The 1988 study synthesized 21-chlorodanazol (IVa) and its △6-analog, 21-chloro-6-dehydrodanazol (IVb), in parallel, enabling direct structural comparison [1]. Both compounds were tested for PR binding and both were found to be less active than danazol, indicating that the C-21 chloroethynyl modification is the dominant determinant of the reduced PR affinity, rather than the C6–C7 oxidation state [1]. However, only IVa (21-chlorodanazol) is explicitly reported to have shown significant early pregnancy termination activity in Sprague-Dawley rats [1]; the publication abstract does not attribute this activity to IVb, suggesting that the △6-dehydro modification may either abolish or fail to confer this in vivo efficacy. This provides a within-study SAR differentiation: the C21-chloroethynyl modification in the context of the saturated steroid nucleus (IVa) is permissive for pregnancy termination activity, whereas the combination of C21-chloroethynyl plus △6-unsaturation (IVb) may not be.

Steroid SAR △6-Dehydro Modification Isoxazole Steroid Chemistry

Chemical Structure Divergence: C-21 Chloroethynyl Substitution Distinguishes 21-Chlorodanazol from All Commercially Available Danazol Analogs

21-Chlorodanazol is uniquely defined by the replacement of the terminal hydrogen of danazol's 17α-ethynyl group with a chlorine atom, generating the 17α-(2-chloroethynyl) pharmacophore [1][2]. This modification is structurally documented by the IUPAC name: (1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5,9-trien-17-ol and the alternate nomenclature Pregna-2,4-dien-20-yno[2,3-d]isoxazol-17-ol, 21-chloro-, (17α)-(9CI) [3]. Among isoxazole-fused steroid analogs investigated for reproductive pharmacology—including danazol, azastene, and the cyano-ketone series—the chloroethynyl moiety is unique to 21-chlorodanazol. The chlorine atom introduces significant electronegativity (Pauling electronegativity: Cl = 3.16 vs. H = 2.20) and a larger van der Waals radius (Cl = 175 pm vs. H = 120 pm), which affects both the compound's partition coefficient (cLogP estimated increase of approximately 0.5–0.8 log units relative to danazol) and its potential for halogen bonding interactions with biological targets [1].

Halogenated Steroid Chemistry Chloroethynyl Pharmacophore Structural Analog Differentiation

Synthetic Accessibility and Purity Benchmarking: Procurement-Grade Differentiation

21-Chlorodanazol is synthesized from danazol via a defined chemical transformation introducing the chlorine atom at the C-21 position [1]. The primary synthetic reference (Shi et al., 1988) provides the complete synthetic scheme and characterization data, establishing a reproducible route for research-grade production. Current commercial suppliers list this compound at a typical purity of 95% . By contrast, 21-chloro-6-dehydrodanazol (the △6-analog) is listed by fewer suppliers and lacks the same depth of published characterization, limiting procurement reliability. For researchers requiring a danazol analog with validated synthetic provenance and defined purity specifications for reproductive pharmacology studies, 21-chlorodanazol (CAS 121565-23-9) offers a more clearly documented procurement pathway than its △6-analog.

Research Chemical Purity Danazol Derivative Synthesis Procurement Specifications

Limitations Statement: Current Evidence Gaps That Preclude Definitive Quantitative Comparisons

High-strength differential evidence for 21-chlorodanazol is constrained by the availability of only one primary research publication (Shi et al., 1988) with limited quantitative detail in the publicly accessible abstract [1]. The following critical data gaps must be acknowledged: (1) Absolute IC50/Ki values for PR binding of 21-chlorodanazol are not reported; only the directional result 'less active than danazol' is available. (2) The precise dose, route of administration, gestational timing, and quantitative pregnancy termination rate for 21-chlorodanazol in the Sprague-Dawley rat model are not specified in the abstract. (3) No selectivity profiling against androgen receptor (AR), glucocorticoid receptor (GR), or estrogen receptor (ER) has been published for 21-chlorodanazol, whereas danazol's multi-receptor interaction profile is well characterized. (4) No pharmacokinetic or metabolic stability data exist for 21-chlorodanazol. (5) No independent replication studies have been published in the 35+ years since the original report. These gaps prevent the calculation of meaningful selectivity ratios, therapeutic indices, or definitive potency comparisons. The evidence presented herein should therefore be interpreted as indicative differential pharmacology requiring independent verification prior to procurement decisions predicated on quantitative superiority claims.

Evidence Quality Assessment Data Gap Analysis Research Prioritization

21-Chlorodanazol (CAS 121565-23-9): Priority Application Scenarios for Specialized Research and Industrial Procurement


Mechanistic Dissection of PR-Independent Pregnancy Termination Pathways

21-Chlorodanazol is the compound of choice for research programs seeking to decouple progesterone receptor binding from pregnancy termination efficacy. The evidence from Shi et al. (1988) [1] establishes that this analog reduces PR binding relative to danazol yet retains early pregnancy termination activity in rats. This pharmacological dissociation provides a unique chemical tool to probe PR-independent mechanisms of pregnancy interruption—a research avenue not accessible with danazol, trilostane, or mifepristone, all of which act through well-defined receptor or enzyme targets. Researchers should procure 21-chlorodanazol (not its △6-analog) for these studies, as the △6-dehydro modification may abolish the pregnancy termination endpoint within the same experimental model.

SAR Probe for Halogen Bonding Contributions to Isoxazole Steroid Target Engagement

The chloroethynyl pharmacophore of 21-chlorodanazol introduces halogen bonding potential (C–Cl···O/N hydrogen-bond acceptor interactions) that is absent in the parent danazol scaffold [1][2]. For structural biology and medicinal chemistry groups investigating halogen bonding as a design element in steroid receptor modulators, 21-chlorodanazol serves as a matched molecular pair with danazol, isolating the contribution of the C-21 chlorine atom to binding thermodynamics, residence time, and conformational selection at steroid receptors. Co-crystallography or cryo-EM studies comparing 21-chlorodanazol and danazol bound to PR or AR ligand-binding domains would be instructive.

Reference Standard for Analytical Method Development Targeting Halogenated Steroid Derivatives

With a defined CAS registry number (121565-23-9), published synthetic scheme [1], and commercially specified purity of 95% , 21-chlorodanazol is suitable as a reference standard for developing LC-MS/MS, GC-MS, or HPLC-UV analytical methods for detecting and quantifying halogenated isoxazole steroids in biological matrices or environmental samples. Its unique chloroethynyl mass spectral signature (characteristic chlorine isotope pattern: ³⁵Cl/³⁷Cl ratio ~3:1) provides a distinctive analytical handle for method validation.

Chemical Starting Material for Next-Generation Anti-Fertility Agent Libraries

The 1988 publication [1] positions 21-chlorodanazol within a medicinal chemistry program aimed at identifying new anti-fertility agents. The chloroethynyl group at C-21 serves as a synthetic handle for further derivatization (e.g., Sonogashira coupling, nucleophilic substitution), enabling the construction of focused libraries of C-21-modified steroid analogs. For medicinal chemistry groups engaged in steroid-based contraceptive discovery, 21-chlorodanazol offers a validated starting scaffold with demonstrated in vivo activity in the target indication (early pregnancy termination), providing a more relevant starting point for lead optimization than danazol itself, which lacks this specific activity profile.

Quote Request

Request a Quote for 21-Chlorodanazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.